3-nitro-4-[2-[(tetrahydro-3-furanyl)oxy]ethoxy]Benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-nitro-4-[2-[(tetrahydro-3-furanyl)oxy]ethoxy]Benzenesulfonamide is a complex organic compound with the molecular formula C12H16N2O7S It is characterized by the presence of a nitro group, a benzenesulfonamide moiety, and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-4-[2-[(tetrahydro-3-furanyl)oxy]ethoxy]Benzenesulfonamide typically involves multiple steps. One common approach is the nitration of a suitable benzene derivative, followed by sulfonation and subsequent etherification with tetrahydrofuran derivatives. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3-nitro-4-[2-[(tetrahydro-3-furanyl)oxy]ethoxy]Benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
3-nitro-4-[2-[(tetrahydro-3-furanyl)oxy]ethoxy]Benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-nitro-4-[2-[(tetrahydro-3-furanyl)oxy]ethoxy]Benzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The sulfonamide moiety can bind to enzyme active sites, inhibiting their activity. The tetrahydrofuran ring may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-nitro-4-((tetrahydro-2H-pyran-4-yl)MethylaMino)benzenesulfonamide
- 3-nitro-N-[(3S)-tetrahydro-2-oxo-furanyl]-Benzeneacetamide
Uniqueness
3-nitro-4-[2-[(tetrahydro-3-furanyl)oxy]ethoxy]Benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tetrahydrofuran ring differentiates it from other nitrobenzenesulfonamides, potentially enhancing its solubility and stability.
Properties
CAS No. |
1257049-24-3 |
---|---|
Molecular Formula |
C12H16N2O7S |
Molecular Weight |
332.33 g/mol |
IUPAC Name |
3-nitro-4-[2-(oxolan-3-yloxy)ethoxy]benzenesulfonamide |
InChI |
InChI=1S/C12H16N2O7S/c13-22(17,18)10-1-2-12(11(7-10)14(15)16)21-6-5-20-9-3-4-19-8-9/h1-2,7,9H,3-6,8H2,(H2,13,17,18) |
InChI Key |
RWQBUNJIXRTKJY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1OCCOC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.